N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide
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Overview
Description
The compound is a complex organic molecule with several functional groups, including a thiazole ring, an amide group, and a methoxyphenyl group . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a thiazole ring, an amide group, and a methoxyphenyl group would contribute to the overall structure .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amide group could participate in condensation reactions, and the thiazole ring might undergo electrophilic substitution .
Scientific Research Applications
Synthesis and Antimicrobial Activities
Thiazole derivatives, including those with methoxyphenyl groups, have been synthesized and evaluated for their antimicrobial activities. Wardkhan et al. (2008) explored the antimicrobial activities of newly synthesized thiazole derivatives against bacterial and fungal isolates, indicating the potential of these compounds in developing antimicrobial agents (Wagnat W. Wardkhan, M. Youssef, Faten I. Hamed, S. Ouf, 2008).
Analytical Method Development
Nakada et al. (1990) developed a high-performance liquid chromatographic method for the simultaneous determination of a new antiplatelet agent and its main metabolite in biological fluids, showcasing the importance of analytical methods in the pharmacokinetic studies of thiazole derivatives (Y. Nakada, Y. Ikuta, T. Kawashima, N. Awata, 1990).
Fluorescent Dyes and Photophysical Properties
Witalewska et al. (2019) investigated thioamide derivatives, including those with 4-methoxythiazolyl moieties, as building blocks in the synthesis of fluorescent dyes. These compounds displayed a range of fluorescence emissions, offering potential applications in the development of fluorescent materials and sensors (Marzena Witalewska, Anna Wrona-Piotrowicz, J. Zakrzewski, 2019).
Anticancer Activity
A new series of thiazole compounds was synthesized and tested for anticancer activity against breast cancer cells, highlighting the potential of thiazole derivatives in the development of novel anticancer agents. Sonar et al. (2020) found that certain derivatives showed comparable activity to standard treatments, demonstrating the therapeutic potential of thiazole derivatives in cancer treatment (J. P. Sonar, S. D. Pardeshi, S. A. Dokhe, Kiran R Kharat, A. Zine, L. Kótai, R. Pawar, S. Thore, 2020).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-N'-phenyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-14-18(28-21(23-14)15-8-10-17(27-2)11-9-15)12-13-22-19(25)20(26)24-16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H,22,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEDIJQOOFFHKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNC(=O)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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